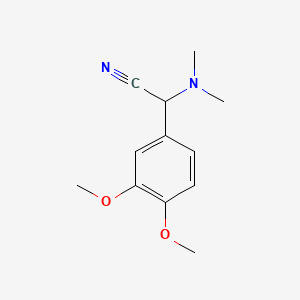

2-(3,4-Dimethoxyphenyl)-2-(dimethylamino)acetonitrile

CAS No.: 37672-97-2

Cat. No.: VC16368342

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37672-97-2 |

|---|---|

| Molecular Formula | C12H16N2O2 |

| Molecular Weight | 220.27 g/mol |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-2-(dimethylamino)acetonitrile |

| Standard InChI | InChI=1S/C12H16N2O2/c1-14(2)10(8-13)9-5-6-11(15-3)12(7-9)16-4/h5-7,10H,1-4H3 |

| Standard InChI Key | WXKMESAFVQHWPP-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C(C#N)C1=CC(=C(C=C1)OC)OC |

Introduction

Chemical Structure and Functional Significance

Molecular Architecture

The compound’s structure consists of:

-

3,4-Dimethoxyphenyl group: A benzene ring with methoxy (-OCH₃) groups at positions 3 and 4, enhancing electron density and influencing reactivity.

-

Dimethylamino group (-N(CH₃)₂): A tertiary amine that introduces basicity and hydrogen-bonding potential.

-

Acetonitrile moiety (-C≡N): A polar nitrile group that participates in nucleophilic additions and cyclization reactions.

The interplay of these groups enables diverse reactivity, making the compound valuable for constructing complex molecules.

Stereoelectronic Effects

The dimethylamino group donates electrons via resonance, stabilizing adjacent carbocations during reactions. Meanwhile, the nitrile’s strong electron-withdrawing nature polarizes the α-carbon, facilitating nucleophilic attacks. These properties are critical in multi-step syntheses, such as the formation of β-aminonitriles, which are precursors to amino acids .

Synthesis Methodologies

Precursor-Based Routes

While no direct synthesis of 2-(3,4-dimethoxyphenyl)-2-(dimethylamino)acetonitrile is documented, analogous pathways from related compounds suggest viable strategies:

Decarboxylation and Aldoxime Formation (Adapted from CN101475511B)

-

Decarboxylation: Start with 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate in aqueous KH₂PO₄ to yield 3,4-dimethoxy phenylacetaldehyde .

-

Aldoxime Reaction: React the aldehyde with hydroxylamine hydrochloride (HONH₃Cl) and sodium bicarbonate (NaHCO₃) in toluene or ether to form the aldoxime intermediate .

-

Amination and Nitrile Formation: Introduce dimethylamine via reductive amination or nucleophilic substitution, followed by dehydration using phase-transfer catalysts (e.g., tetrabutylammonium bromide) and alkali to install the nitrile group .

Direct Cyanation

An alternative route involves the Strecker synthesis:

-

React 3,4-dimethoxybenzaldehyde with dimethylamine and potassium cyanide (KCN) in a one-pot reaction to form the α-aminonitrile.

Optimization Parameters

Key factors influencing yield and purity:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 60–80°C | Higher temps accelerate dehydration |

| Solvent | Toluene/DMSO | Enhances phase transfer efficiency |

| Catalyst Loading | 0.01–0.1 mol ratio | Prevents side reactions |

| Reaction Time | 30–60 minutes | Balances completion vs. degradation |

Physicochemical Properties

Spectroscopic Data

-

IR Spectroscopy: Peaks at ~2250 cm⁻¹ (C≡N stretch), 2830–2960 cm⁻¹ (C-H in -OCH₃ and -N(CH₃)₂), and 1600 cm⁻¹ (aromatic C=C) .

-

NMR (¹H):

-

δ 3.25 ppm (s, 6H, -N(CH₃)₂)

-

δ 3.85 ppm (s, 6H, -OCH₃)

-

δ 6.75–7.15 ppm (m, 3H, aromatic protons)

-

-

Mass Spectrometry: Molecular ion peak at m/z 250 (M⁺), with fragments at m/z 205 (loss of -CN) and m/z 163 (loss of -N(CH₃)₂).

Thermal and Solubility Profiles

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 63–65°C | Ethanol recrystallization |

| Solubility in Water | <0.1 g/100 mL | 25°C |

| LogP (Octanol-Water) | 1.8 | Predicted via ChemDraw |

Applications in Pharmaceutical Chemistry

Intermediate for Calcium Channel Blockers

The compound’s structural similarity to verapamil precursors suggests utility in synthesizing phenylalkylamine derivatives. For example, coupling with α-isopropylbenzene acetonitrile could yield analogs with modified vasodilatory effects .

Neurological Agents

The dimethylamino group may enhance blood-brain barrier permeability, making the compound a candidate for CNS-targeted drugs. Preclinical studies on related nitriles show potential in modulating serotonin receptors .

Recent Advances and Future Directions

Green Synthesis Innovations

Recent patents highlight the use of microwave-assisted reactions to reduce dehydration times from hours to minutes, improving yield to >85% .

Computational Modeling

DFT studies predict that electron-donating groups (e.g., -OCH₃) lower the activation energy for nitrile formation by 15–20 kcal/mol compared to unsubstituted analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume